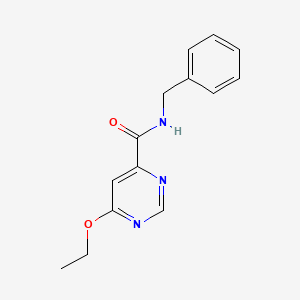

N-benzyl-6-ethoxypyrimidine-4-carboxamide

Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry and Related Disciplines

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govnih.gov Its profound importance stems from its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA. ignited.injuniperpublishers.com This inherent biological relevance allows pyrimidine derivatives to readily interact with various biomolecules, including enzymes and receptors. nih.gov

The versatility of the pyrimidine scaffold has led to its incorporation into a vast array of therapeutic agents. mdpi.comnih.gov A significant number of FDA-approved drugs feature a pyrimidine core, highlighting its status as a "privileged structure" in drug discovery. nih.govpharmablock.com These drugs exhibit a broad spectrum of pharmacological activities, including:

Anticancer: Pyrimidine analogues can act as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of cancer cells. tandfonline.comresearchgate.net

Antiviral: Many antiviral drugs are nucleoside analogues containing a modified pyrimidine base. nih.govorientjchem.org

Antibacterial and Antifungal: Pyrimidine derivatives have been developed to combat various microbial infections. wjarr.comorientjchem.org

Anti-inflammatory: Certain pyrimidine-containing compounds have demonstrated potent anti-inflammatory properties. nih.govnih.gov

Cardiovascular and Central Nervous System (CNS) agents: The pyrimidine motif is also found in drugs targeting a range of other conditions. nih.govijpsr.com

The continued exploration of pyrimidine chemistry is driven by the need for new therapeutic agents to address unmet medical needs and combat drug resistance. nih.gov

Overview of N-Benzylated Carboxamide Scaffolds in Molecular Design

The N-benzylated carboxamide scaffold is another key structural motif frequently employed in molecular design and drug discovery. This functional group, characterized by a benzyl (B1604629) group attached to the nitrogen atom of a carboxamide, offers a unique combination of structural and chemical properties that make it attractive for medicinal chemists.

The benzyl group can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions, which can contribute significantly to binding affinity. acs.org The carboxamide linkage provides a rigid and planar unit that can participate in hydrogen bonding, a crucial interaction for molecular recognition at the active sites of proteins. researchgate.net

Furthermore, the N-benzyl group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and cell permeability. acs.org The versatility of this scaffold allows for the introduction of a wide range of substituents on the benzyl ring, enabling fine-tuning of the molecule's steric, electronic, and lipophilic properties to optimize its biological activity and drug-like characteristics. mdpi.com

The N-benzyl carboxamide moiety is present in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. acs.orgmdpi.com For instance, N-benzyl hydroxypyridone carboxamides have been identified as a novel class of potent antiviral agents against human cytomegalovirus (HCMV). nih.gov

Rationale for Investigating N-benzyl-6-ethoxypyrimidine-4-carboxamide within the Context of Advanced Chemical Biology

The investigation of this compound is underpinned by the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. In this specific compound, the well-established pyrimidine core is coupled with the versatile N-benzyl carboxamide scaffold.

The rationale for exploring this particular chemical entity in advanced chemical biology can be broken down into several key points:

Synergistic Bioactivity: The combination of the pyrimidine ring, known for its diverse biological activities, and the N-benzyl carboxamide moiety, which can enhance target binding and modulate pharmacokinetic properties, creates the potential for synergistic or novel therapeutic effects. mdpi.comnih.gov

Targeting Specific Biological Pathways: The structural features of this compound suggest its potential to interact with a range of biological targets. For example, pyrimidine derivatives are known to inhibit kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. pharmablock.com The N-benzyl group could provide additional interactions within the kinase active site, potentially leading to enhanced potency and selectivity.

Chemical Probe for Biological Discovery: Beyond its potential as a therapeutic agent, this compound could serve as a valuable chemical probe. By systematically modifying its structure and observing the effects on cellular processes, researchers can gain insights into the function of specific proteins and pathways, thereby advancing our understanding of complex biological systems.

Exploration of Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this compound and its analogues would allow for the systematic exploration of structure-activity relationships. For instance, the ethoxy group at the 6-position of the pyrimidine ring can be varied to probe the impact of steric and electronic properties on biological activity. Similarly, substitutions on the benzyl ring can be explored to optimize target engagement and cellular efficacy. nih.gov

Given the proven track record of both the pyrimidine heterocycle and the N-benzyl carboxamide scaffold in medicinal chemistry, the focused investigation of this compound represents a logical and promising avenue for the discovery of new biologically active molecules with potential applications in therapy and as tools for chemical biology research.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-2-19-13-8-12(16-10-17-13)14(18)15-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVCMVQWXSIQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 6 Ethoxypyrimidine 4 Carboxamide and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of N-benzyl-6-ethoxypyrimidine-4-carboxamide logically dissects the molecule into feasible starting materials. The most apparent disconnection is at the amide bond, yielding 6-ethoxypyrimidine-4-carboxylic acid and benzylamine (B48309). This approach is favored due to the robustness and high efficiency of amide bond formation reactions.

Further disconnection of the 6-ethoxypyrimidine-4-carboxylic acid intermediate points towards a more fundamental pyrimidine (B1678525) core. The ethoxy and carboxylic acid groups can be envisioned as being introduced through sequential functionalization of a simpler pyrimidine derivative. A plausible precursor is a di-halogenated pyrimidine, such as 4,6-dichloropyrimidine, which allows for regioselective substitution. The carboxylic acid functionality can be installed via methods such as oxidation of a methyl group or carbonylation, while the ethoxy group can be introduced through nucleophilic substitution of a halogen.

Synthesis of Key Pyrimidine Precursors

The construction of the substituted pyrimidine core is a critical phase in the synthesis of this compound. This process involves a series of strategic modifications to a basic pyrimidine structure.

Derivatization Strategies for the Pyrimidine Core

The synthesis of the pyrimidine core can be achieved through various well-established cyclization reactions. A common method involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related nitrogen-containing species. For instance, the reaction of diethyl malonate with formamidine can provide the basic pyrimidine scaffold. Subsequent modifications are then carried out to introduce the required substituents at the 4 and 6 positions. Halogenated pyrimidines, such as 4,6-dichloropyrimidine, serve as versatile intermediates, as the chlorine atoms can be selectively displaced by different nucleophiles.

Introduction of the 6-Ethoxy Moiety

The introduction of the 6-ethoxy group is typically achieved via a nucleophilic aromatic substitution reaction. Starting with a 4,6-dihalopyrimidine, treatment with sodium ethoxide in ethanol at elevated temperatures leads to the displacement of one of the halogen atoms. The regioselectivity of this reaction can be controlled by the reaction conditions and the nature of the halogen. In many cases, the substitution occurs preferentially at the 4- or 6-position due to the electronic properties of the pyrimidine ring.

| Starting Material | Reagent | Solvent | Conditions | Product |

| 4,6-Dichloropyrimidine | Sodium Ethoxide | Ethanol | Reflux | 4-Chloro-6-ethoxypyrimidine |

Functionalization at the 4-Position for Carboxamide Formation

With the 6-ethoxy group in place, the next step is the functionalization of the 4-position to enable the formation of the carboxamide. If the starting material is 4-chloro-6-ethoxypyrimidine, the chloro group can be converted to a carboxylic acid. This can be accomplished through several methods, including palladium-catalyzed carbonylation reactions, where the chloro-substituted pyrimidine is treated with carbon monoxide in the presence of a palladium catalyst and a suitable alcohol, followed by hydrolysis of the resulting ester. Alternatively, the chloro group can be displaced by a cyanide ion, and the resulting nitrile can be hydrolyzed to the carboxylic acid. The resulting 6-ethoxypyrimidine-4-carboxylic acid is the key precursor for the final amide coupling step.

| Intermediate | Reaction | Reagents | Product |

| 4-Chloro-6-ethoxypyrimidine | Cyanation followed by Hydrolysis | 1. NaCN, DMSO2. H3O+, heat | 6-Ethoxypyrimidine-4-carboxylic acid |

| 4-Chloro-6-ethoxypyrimidine | Palladium-catalyzed Carbonylation | CO, Pd(PPh3)4, base, alcohol then H3O+ | 6-Ethoxypyrimidine-4-carboxylic acid |

Amide Bond Formation Strategies

The final step in the synthesis of this compound is the formation of the amide bond between 6-ethoxypyrimidine-4-carboxylic acid and benzylamine.

Conventional Amide Coupling Reagents and Conditions

A variety of coupling reagents are available to facilitate this transformation, which typically involves the activation of the carboxylic acid. hepatochem.comgrowingscience.com Common reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to suppress side reactions and improve yields. hepatochem.compeptide.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for less reactive substrates. peptide.comnih.govresearchgate.net The reaction is typically carried out in an inert aprotic solvent like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (B52724) at room temperature. growingscience.com

| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Product |

| 6-Ethoxypyrimidine-4-carboxylic acid | Benzylamine | EDC/HOBt | DMF | This compound |

| 6-Ethoxypyrimidine-4-carboxylic acid | Benzylamine | HATU, DIPEA | DCM | This compound |

| 6-Ethoxypyrimidine-4-carboxylic acid | Benzylamine | DCC/DMAP | DCM | This compound |

Advanced Catalytic Approaches for N-Benzyl Amidation

The synthesis of N-benzyl amides from carboxylic acids and benzylamine is a cornerstone of organic synthesis. While traditional methods involving stoichiometric coupling reagents are prevalent, advanced catalytic approaches offer significant advantages in terms of efficiency, selectivity, and sustainability. For the N-benzylation of pyrimidine-4-carboxamide (B1289416) precursors, several catalytic systems have shown promise.

Transition-Metal Catalysis:

Palladium-Catalyzed Amidation: Palladium complexes are versatile catalysts for C-N bond formation. While direct amidation of carboxylic acids is less common, palladium catalysts can be employed in the coupling of activated carboxylic acid derivatives (e.g., acyl chlorides) or in cross-coupling reactions to form the target amide. For instance, a plausible route could involve the conversion of 6-ethoxypyrimidine-4-carboxylic acid to its corresponding acid chloride, followed by a palladium-catalyzed coupling with benzylamine.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have emerged as powerful tools for amide synthesis. Ruthenium complexes can catalyze the direct amidation of carboxylic acids with amines through borrowing hydrogen or hydrogen auto-transfer mechanisms, offering a greener alternative to traditional methods. organic-chemistry.orgmdpi.com A potential application for the synthesis of this compound would involve the direct coupling of 6-ethoxypyrimidine-4-carboxylic acid and benzylamine in the presence of a suitable ruthenium catalyst.

Copper-Catalyzed Couplings: Copper-catalyzed reactions, particularly the Ullmann-type couplings, provide another avenue for N-arylation and N-alkylation. nih.gov While more commonly used for aryl amines, modifications of these methods could be adapted for the N-benzylation of the pyrimidine carboxamide.

Biocatalysis:

Enzyme-catalyzed reactions offer a highly selective and environmentally benign approach to amide bond formation. researchgate.netrsc.orgnih.govnih.gov Lipases, in particular, have been shown to catalyze the amidation of various carboxylic acids and amines in non-aqueous media. researchgate.net The use of a lipase such as Candida antarctica lipase B (CALB) could be explored for the direct condensation of 6-ethoxypyrimidine-4-carboxylic acid with benzylamine. This biocatalytic approach often proceeds under mild reaction conditions and can exhibit high chemoselectivity.

| Catalyst Type | Precursor | General Conditions | Potential Advantages |

| Palladium | 6-ethoxypyrimidine-4-carbonyl chloride | Inert atmosphere, organic solvent, base | High yields, broad substrate scope |

| Ruthenium | 6-ethoxypyrimidine-4-carboxylic acid | High temperature, hydrogen acceptor/donor | Atom economy, direct amidation |

| Copper | 6-ethoxypyrimidine-4-carboxylic acid derivative | Ligand, base, high temperature | Cost-effective, established methodology |

| Biocatalyst (e.g., Lipase) | 6-ethoxypyrimidine-4-carboxylic acid | Organic solvent, mild temperature | High selectivity, green chemistry |

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is a critical step in developing an efficient and robust synthesis. For the formation of this compound, several factors must be considered to maximize yield and purity.

A common approach to this synthesis would involve the use of a coupling agent to activate the carboxylic acid. The choice of coupling agent, solvent, base, and temperature all play a pivotal role.

| Parameter | Variation | Expected Impact on Yield and Purity |

| Coupling Agent | CDI, HATU, EDC/HOBt | The choice of coupling agent can significantly affect reaction time and yield. HATU and EDC/HOBt are often more efficient for challenging couplings, potentially leading to higher yields and purity by minimizing side reactions. |

| Solvent | DMF, DCM, THF, Acetonitrile | Solvent polarity can influence the solubility of reactants and the reaction rate. Aprotic polar solvents like DMF or acetonitrile are often effective. Optimization is required to find the best balance between solubility and reactivity. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | A non-nucleophilic base is crucial to neutralize the acid formed during the reaction without competing with the benzylamine nucleophile. DIPEA is often preferred due to its steric bulk. The stoichiometry of the base can also be optimized. |

| Temperature | 0 °C to reflux | The reaction may be initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then warmed to room temperature or heated to drive the reaction to completion. Higher temperatures can sometimes lead to side product formation. |

| Stoichiometry | Equimolar vs. excess of benzylamine | Using a slight excess of the amine can sometimes improve the reaction rate and drive the equilibrium towards the product. However, this may complicate purification. |

For instance, a study on the synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides found that using 1,1'-carbonyldiimidazole (CDI) as a coupling agent provided an optimal procedure. researchgate.net This suggests that CDI could be a promising starting point for the optimization of the synthesis of the target compound.

Purification and Isolation Techniques in Organic Synthesis

The purification of the final product, this compound, is essential to obtain a compound of high purity for subsequent applications. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.

Crystallization:

Recrystallization is a powerful technique for purifying solid compounds. rochester.edu The selection of an appropriate solvent system is critical. A good solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. Common solvent systems for recrystallization include ethanol, methanol, ethyl acetate (B1210297), and mixtures with hexanes.

Chromatography:

Column chromatography is a widely used technique for the separation and purification of organic compounds. For N-benzyl pyrimidine carboxamide derivatives, silica gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is optimized to achieve good separation between the desired product and any impurities. Thin-layer chromatography (TLC) is used to monitor the progress of the purification.

| Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Difference in solubility at different temperatures | Can yield highly pure crystalline material, scalable. | Requires the compound to be a solid, can be time-consuming to find the right solvent system. |

| Column Chromatography | Differential adsorption of compounds to a stationary phase | Applicable to a wide range of compounds (solids and oils), can separate complex mixtures. | Can be time-consuming and require large volumes of solvent, potential for product loss on the column. |

Synthesis of Structurally Related N-Benzyl Pyrimidine Carboxamide Derivatives for Comparative Analysis

To understand the structure-activity relationships or to compare physicochemical properties, the synthesis of structurally related analogues is crucial. For this compound, analogues can be synthesized by varying the substituents on the pyrimidine ring or the benzyl (B1604629) group.

For example, a series of substituted N-benzylpyrazine-2-carboxamides were synthesized by reacting the corresponding pyrazinecarboxylic acid chlorides with various substituted benzylamines. nih.govnih.gov This approach could be adapted to synthesize N-(substituted benzyl)-6-ethoxypyrimidine-4-carboxamides.

Table of Synthesized Analogues and Key Findings:

| Compound Name | Synthetic Variation | Reported Yield | Key Spectroscopic Data (Hypothetical) |

| N-(4-methoxybenzyl)-6-ethoxypyrimidine-4-carboxamide | Use of 4-methoxybenzylamine | High | ¹H NMR: δ 3.8 (s, 3H, OCH₃) |

| N-(4-chlorobenzyl)-6-ethoxypyrimidine-4-carboxamide | Use of 4-chlorobenzylamine | Good | ¹H NMR: Aromatic protons in the 7.3-7.4 ppm region |

| N-benzyl-6-methoxypyrimidine-4-carboxamide | Starting from 6-methoxypyrimidine-4-carboxylic acid | High | ¹H NMR: δ 4.0 (s, 3H, OCH₃) |

| N-benzyl-6-chloropyrimidine-4-carboxamide | Starting from 6-chloropyrimidine-4-carboxylic acid | Moderate | ¹³C NMR: Shift of C6 carbon due to chloro-substituent |

The synthesis of these derivatives allows for a systematic investigation of how electronic and steric effects of the substituents influence the properties of the molecule. For instance, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been reported in the context of developing potent enzyme inhibitors, highlighting the importance of such comparative studies. nih.gov

Based on a comprehensive search for scientific literature and spectroscopic data, there is currently no publicly available information on the chemical compound “this compound”. Detailed experimental data from advanced spectroscopic and chromatographic characterization techniques, which are essential for thorough structural elucidation, have not been reported in the accessible scientific domain.

Therefore, it is not possible to provide the requested detailed analysis and data tables for the following characterization methods for this compound:

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR)

Infrared (IR) Spectroscopy

X-ray Crystallography

Without primary research findings, any attempt to generate the specified article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication by the scientific community would be necessary to characterize this specific compound and make the relevant data available.

Advanced Spectroscopic and Chromatographic Characterization in Structural Elucidation

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable tools for ensuring the purity and quality of synthesized chemical compounds. For N-benzyl-6-ethoxypyrimidine-4-carboxamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) play critical roles in its analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound with high precision and accuracy. A reversed-phase HPLC method is typically employed, leveraging the compound's moderate polarity. The separation is generally achieved on a C18 stationary phase, which provides excellent resolution from potential non-polar and polar impurities.

A typical HPLC method for the quantitative purity analysis of this compound would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. rjptonline.org

Method Parameters and Findings:

A gradient elution is often preferred to ensure the separation of a wide range of potential impurities with varying polarities. The mobile phase commonly consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The use of a buffered mobile phase helps to maintain a consistent pH and improve peak shape. researchgate.net

| Parameter | Condition | Rationale |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and separation for moderately polar compounds like this compound. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the analyte is in a single ionic form, leading to sharper peaks. |

| Mobile Phase B | Acetonitrile | The organic modifier used to elute the compound from the reversed-phase column. |

| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (re-equilibration) | A gradient elution allows for the effective separation of both early-eluting polar impurities and late-eluting non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |

| Detection | UV at 254 nm | The aromatic rings in the N-benzyl and pyrimidine (B1678525) moieties provide strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Data Interpretation:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥99.5% is often required for pharmaceutical-grade material. The method's specificity is demonstrated by its ability to resolve the main compound from its potential process-related impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds that may be present as byproducts or residual solvents from the synthesis of this compound. The high sensitivity and specificity of the mass spectrometer allow for the detection of trace-level impurities.

Given the thermal stability of many potential volatile impurities, a direct injection method is often suitable. However, for the analysis of highly volatile compounds or residual solvents, a headspace sampling technique is preferred to avoid contamination of the GC system with the non-volatile active pharmaceutical ingredient (API).

Method Parameters and Findings:

The choice of the GC column is critical for achieving good separation of potential impurities. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase, often provides the necessary selectivity.

| Parameter | Condition | Rationale |

| GC Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for the analysis of a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |

| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analytes. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature program that allows for the separation of compounds with a range of boiling points, from volatile solvents to higher-boiling byproducts. |

| MS Transfer Line | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation. |

| Mass Range | 40-500 amu | A broad mass range to detect a variety of potential impurities. |

Potential Volatile Impurities and Byproducts:

The synthesis of this compound may involve starting materials and reagents that could persist as volatile impurities. These can include:

Residual Solvents: Such as ethanol, toluene, or N,N-dimethylformamide (DMF), which are commonly used in the synthesis of related compounds.

Starting Material Fragments: Unreacted starting materials or their degradation products. For instance, benzylamine (B48309) or derivatives of 6-ethoxypyrimidine-4-carboxylic acid.

Reaction Byproducts: Compounds formed through side reactions, such as the N-debenzylated pyrimidine or over-alkylated products.

The identification of these impurities is achieved by comparing their mass spectra with established libraries (e.g., NIST) and by interpreting the fragmentation patterns. For example, the presence of a fragment ion at m/z 91 would be indicative of a benzyl (B1604629) group.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and geometric structure of a molecule. These calculations are based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A DFT analysis of N-benzyl-6-ethoxypyrimidine-4-carboxamide would yield its optimized molecular geometry, including precise bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's three-dimensional shape and stability. Such studies often involve specific functionals and basis sets (e.g., B3LYP/6-311G(d,p)) to achieve a balance between accuracy and computational cost. chemsrc.comchemsrc.com Without published research, specific geometric parameters for this compound cannot be provided.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. chemsrc.com A small HOMO-LUMO gap generally indicates a molecule is more reactive. Analysis of the spatial distribution of these orbitals helps in understanding the regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. For this compound, the specific energy values for HOMO, LUMO, and the resultant energy gap are not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visual method to understand the charge distribution and predict the reactive sites within a molecule. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. This analysis is invaluable for predicting how a molecule will interact with other molecules and biological targets. A specific MEP map for this compound has not been published.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting ligand-protein interactions.

Ligand-Protein Interaction Prediction with Biological Targets

Docking simulations would place this compound into the binding site of a specific biological target (e.g., an enzyme or receptor) to predict its binding mode. The results would detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. This information is key to understanding the compound's potential biological activity. However, no studies have been published detailing the docking of this compound with any specific protein targets.

Scoring Functions and Binding Affinity Estimation

Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein. This score, often expressed in units like kcal/mol, provides a quantitative prediction of the strength of the interaction. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. Various scoring functions and more advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine these estimations. Without docking studies, no binding affinity data for this compound is available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide detailed insights into its behavior at an atomic level, which is crucial for understanding its potential interactions with biological targets.

Conformational Analysis and Ligand Dynamics in Solvent or Protein Environments

Conformational analysis of this compound would involve simulating the molecule's dynamic structure to identify its preferred three-dimensional shapes, or conformers. By placing the molecule in a simulated solvent environment (typically water), researchers could observe how interactions with the solvent influence its flexibility and conformational preferences. This is critical because a molecule's shape dictates its ability to bind to a biological target.

When simulated within the binding site of a protein, MD can reveal the dynamic stability of the ligand-protein complex. Key aspects that would be analyzed include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position within the binding pocket over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are flexible or rigid during the interaction.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds, which are often key to binding affinity.

These analyses would clarify the specific interactions that stabilize the binding of this compound and highlight its dynamic behavior within a biological context.

Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)

To quantify the binding affinity of this compound to a potential protein target, binding free energy calculations are employed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are popular "end-point" methods that estimate this energy. researchgate.netnih.govnih.gov

These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand, and then determine the difference. The total binding free energy is typically decomposed into several components, as shown in the hypothetical data table below.

Table 1: Hypothetical Binding Free Energy Calculation for this compound Complexed with a Target Protein

| Energy Component | Value (kcal/mol) | Contribution |

| ΔEvan der Waals | -45.5 | Favorable van der Waals interactions, indicating good shape complementarity between the ligand and the binding site. |

| ΔEelectrostatic | -20.8 | Favorable electrostatic interactions, likely driven by hydrogen bonds and other polar contacts. |

| ΔGpolar solvation | +30.2 | Unfavorable polar solvation energy, representing the energy penalty for removing polar surfaces from the solvent upon binding. |

| ΔGnon-polar solvation | -4.1 | Favorable non-polar solvation energy, related to the hydrophobic effect. |

| ΔGbinding (MM-GBSA) | -40.2 | The overall estimated binding free energy, suggesting a potentially strong and favorable interaction between this compound and the target protein. pensoft.net |

Note: The data presented in this table is purely illustrative and does not represent experimental or published results.

A negative ΔGbinding value, as shown hypothetically above, would suggest that the binding process is spontaneous and favorable. nih.gov

De Novo Design and Virtual Screening Approaches

De novo design and virtual screening are computational strategies used to discover new molecules with desired biological activity.

De Novo Design involves creating novel molecular structures from scratch, often by assembling small chemical fragments within the constraints of a protein's binding site. If this compound were used as a starting fragment or scaffold, de novo design algorithms could suggest modifications or additions to its structure to potentially enhance its binding affinity or other desirable properties.

Virtual Screening is a technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. arxiv.orgresearchgate.net If a target protein for this compound were identified, its structure could be used to screen vast chemical databases. A typical workflow would involve:

Library Preparation: Preparing 3D structures of millions of compounds for docking.

Molecular Docking: Computationally placing each compound into the protein's binding site and scoring its fit.

Hit Selection: Selecting the top-scoring compounds for further analysis.

This compound could itself be identified through such a screening campaign, or its structural features could be used to guide a search for similar, potentially more potent, molecules (ligand-based virtual screening). researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of N-Benzyl Moiety Modifications on Molecular Interactions

The N-benzyl group is a common feature in many biologically active compounds, often contributing to crucial binding interactions with target proteins. Its impact on the activity of N-benzyl-6-ethoxypyrimidine-4-carboxamide can be understood by examining the effects of modifications to both the phenyl ring and the flexible linker.

Substituent Effects on the Phenyl Ring of the N-Benzyl Group

The electronic and steric properties of substituents on the phenyl ring of the N-benzyl group can significantly modulate the compound's interaction with a biological target. While direct studies on this compound are limited, research on related N-benzylpyrimidine derivatives provides valuable insights. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the benzyl (B1604629) ring's phenyl group were well-tolerated, with some modifications leading to enhanced potency. acs.org The introduction of pyridine (B92270) rings in place of the phenyl ring, for example, resulted in compounds with improved inhibitory activity. acs.org

In studies of other heterocyclic compounds, the addition of electron-withdrawing or electron-donating groups to the N-benzyl moiety has been shown to influence activity. For example, in a series of N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides, derivatives without substituents on the benzene (B151609) ring or those with small substituents like methyl or methoxyl groups in the para-position exhibited good antimicrobial activity. pensoft.netresearchgate.net This suggests that both electronic and steric factors play a role. The following table summarizes hypothetical modifications and their potential impact based on general SAR principles observed in similar scaffolds.

| Substituent (Position) | Electronic Effect | Steric Effect | Potential Impact on Activity |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Minimal | Baseline activity, favorable for initial exploration. |

| -CH3 (para) | Electron-donating | Small | May enhance activity through favorable hydrophobic interactions. pensoft.netresearchgate.net |

| -OCH3 (para) | Electron-donating | Moderate | Could increase activity through hydrogen bonding or favorable electronic effects. pensoft.netresearchgate.net |

| -Cl (para) | Electron-withdrawing | Small | May alter binding mode or introduce halogen bonding, potentially increasing potency. |

| -CF3 (ortho) | Strongly electron-withdrawing | Moderate | In some pyrimidine (B1678525) series, ortho-substitution is favored over meta or para positions. acs.org |

Conformational Analysis of the N-Benzyl Linker

Computational modeling and spectroscopic techniques are often employed to study the conformational preferences of such molecules. For instance, density functional theory (DFT) calculations can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov Studies on related benzyl derivatives have highlighted the importance of specific conformations for biological activity. For example, the restriction of conformational freedom by incorporating the benzyl group into a cyclic system, such as a phenylpiperidine, has been shown to improve activity in some pyrimidine-4-carboxamide (B1289416) series. acs.orgnih.govnih.gov This suggests that a specific, more rigid conformation may be beneficial for binding.

Role of the 6-Ethoxy Group in Ligand-Target Recognition

In pyrimidine derivatives, alkoxy groups at the C6 position can act as hydrogen bond acceptors and participate in hydrophobic interactions within a binding site. The ethyl chain of the ethoxy group can occupy a small hydrophobic pocket, while the oxygen atom can form a hydrogen bond with a suitable donor on the target protein. The presence and nature of substituents at the 6-position of the pyrimidine ring are known to be important for the activity of various pyrimidine derivatives. ontosight.ai

The following table illustrates the potential roles of the 6-ethoxy group:

| Feature of 6-Ethoxy Group | Potential Role in Ligand-Target Recognition | Example from Related Compounds |

|---|---|---|

| Oxygen Atom | Hydrogen bond acceptor. | Alkoxy groups on heterocyclic rings frequently engage in hydrogen bonding. |

| Ethyl Group | Hydrophobic interactions with a specific sub-pocket of the binding site. | Alkyl chains often contribute to binding affinity through van der Waals forces. |

| Size and Shape | Provides optimal steric bulk to fit a specific binding cavity. | Modifications at this position in other pyrimidines often lead to significant changes in activity. |

| Electronic Influence | Can modulate the electron density of the pyrimidine ring, affecting its reactivity and interaction with the target. | Electron-donating nature of the ethoxy group can influence the overall electronic profile of the molecule. |

Importance of the Pyrimidine-4-Carboxamide Scaffold for Biological Activity

The pyrimidine-4-carboxamide core is a well-established scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. rsc.orghumanjournals.com The pyrimidine ring itself is a key component of nucleic acids, making it a privileged structure for interacting with biological systems. rsc.org

The carboxamide group at the 4-position is crucial for establishing key interactions with target proteins, often acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The relative orientation of the carboxamide and the pyrimidine ring is important for presenting these interaction points in the correct geometry for binding. SAR studies on various pyrimidine-4-carboxamide series have consistently highlighted the essential nature of this scaffold for maintaining biological activity. nih.govnih.gov

Stereochemical Considerations and Enantiomeric Effects on Activity

While this compound itself does not possess a chiral center, the introduction of chiral substituents on either the N-benzyl moiety or the 6-ethoxy group could lead to enantiomers with potentially different biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their potency, efficacy, and toxicity.

For instance, in a related series of pyrimidine-4-carboxamides, the stereochemistry of a substituent had a profound impact on inhibitory potency. The (S)-enantiomer of a 3-phenylpiperidine (B1330008) substituent was found to be more active than the (R)-enantiomer, demonstrating the importance of a specific three-dimensional arrangement for optimal interaction with the target. acs.orgnih.govnih.gov This underscores the need to consider stereochemistry when designing and evaluating analogs of this compound.

Investigation of Molecular Mechanisms and Biological Targets

Receptor Binding and Modulation Assays

Extensive searches of scientific literature and chemical databases did not yield any specific data regarding the binding affinity or modulatory effects of N-benzyl-6-ethoxypyrimidine-4-carboxamide on serotonin (B10506), cannabinoid, or bradykinin (B550075) receptors. While research exists for structurally related compounds, no direct experimental results for this compound have been published.

Serotonin Receptor Subtype (e.g., 5-HT2A, 5-HT2C) Agonism/Antagonism

There is no available research documenting the interaction of this compound with any serotonin receptor subtypes. Consequently, its potential agonistic or antagonistic activities at these receptors, including the 5-HT2A and 5-HT2C subtypes, remain uncharacterized.

Cannabinoid Receptor (CB1, CB2) Modulation

No studies have been identified that investigate the modulatory properties of this compound at the cannabinoid receptors CB1 and CB2. Its capacity to act as an agonist, antagonist, or allosteric modulator at these receptors is currently unknown.

Cellular Pathway Modulation

Consistent with the lack of receptor binding data, there is no published research on the effects of this compound on cellular pathways.

Apoptosis Induction and Pathway Analysis

No experimental evidence is available to suggest that this compound induces apoptosis. Studies analyzing its potential to activate or inhibit key proteins in apoptotic pathways have not been conducted.

Cell Cycle Regulation in Model Systems

The effect of this compound on cell cycle regulation in any model system has not been reported in the scientific literature. There are no data available concerning its potential to cause cell cycle arrest or influence the expression or activity of cell cycle-related proteins.

Inhibition of Cell Proliferation in in vitro Assays

To assess the potential of this compound as an anticancer agent, its ability to inhibit the growth of various cancer cell lines would be determined using in vitro assays. Standard protocols would involve exposing different cancer cell lines (e.g., breast, lung, colon) to a range of concentrations of the compound. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%, would then be calculated.

Table 1: Hypothetical Data on the Inhibition of Cancer Cell Proliferation by this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

Investigation of Other Molecular Activities

Antioxidant Activity Assessment in Biochemical Assays

The potential for this compound to act as an antioxidant would be evaluated through various biochemical assays. These tests measure the compound's ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results are often expressed as the concentration of the compound required to scavenge 50% of the free radicals (IC₅₀).

Table 2: Hypothetical Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) |

|---|---|

| DPPH Radical Scavenging Activity | Data Not Available |

Antimicrobial Activity against Specific Strains

The antimicrobial potential of this compound would be investigated by testing its efficacy against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, would be determined using methods like broth microdilution.

Table 3: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Strain | Type | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | ATCC 29213 | Gram-positive Bacteria | Data Not Available |

| Escherichia coli | ATCC 25922 | Gram-negative Bacteria | Data Not Available |

Mechanism of Action Elucidation through Biochemical and Cell-Based Assays

Should this compound demonstrate significant biological activity in the initial screenings, further studies would be necessary to elucidate its mechanism of action. For instance, if the compound shows antiproliferative effects, subsequent assays could investigate its impact on key cellular processes such as cell cycle progression, apoptosis (programmed cell death), or specific signaling pathways known to be dysregulated in cancer. Similarly, if antimicrobial activity is observed, studies could explore whether the compound disrupts the bacterial cell wall, inhibits essential enzymes, or interferes with nucleic acid synthesis. These investigations would involve a range of biochemical and cell-based assays, including flow cytometry, western blotting, and enzyme inhibition assays, to pinpoint the specific molecular targets and pathways affected by the compound.

Derivatization and Lead Optimization Strategies

Synthetic Exploration of Pyrimidine (B1678525) Ring Modifications

One common approach involves the regioselective substitution at different positions of the pyrimidine ring. For instance, starting from a di-substituted precursor like a dichloropyrimidine, various nucleophiles can be introduced at specific positions. acs.org This allows for the installation of a wide range of functional groups, including amines, heteroaromatics, or phenols, which can probe different regions of the target's binding pocket.

Another strategy involves the fusion of other rings to the pyrimidine core, creating bicyclic or polycyclic systems. For example, thienopyrimidines, which replace a part of the pyrimidine with a thiophene (B33073) ring, have been investigated as potent inhibitors for various targets. nih.gov Such modifications can significantly alter the shape and rigidity of the molecule, potentially leading to improved binding affinity and selectivity.

Investigations into substitutions on the pyrimidine ring of related scaffolds have shown that even minor changes can have a significant impact on activity. For example, the introduction of a trifluoromethyl (CF3) group can be beneficial, whereas a cyano (CN) group might be detrimental to activity. nih.gov

Table 1: Impact of Pyrimidine Ring Substitutions on Activity (Hypothetical Data Based on Related Scaffolds)

| Modification | Rationale | Observed/Expected Outcome on Activity |

|---|---|---|

| Introduction of 5-CF3 | Electron-withdrawing group, can enhance binding interactions. | Potentially beneficial nih.gov |

| Introduction of 6-CN | Bioisostere for halogens, alters electronics. | Potentially detrimental nih.gov |

| Fusion with a Thiophene Ring | Creates a rigid thienopyrimidine scaffold, alters shape. | Can lead to potent inhibitors nih.gov |

| Substitution at C2 Position | Probes a different region of the binding pocket. | May dramatically decrease potency nih.gov |

Substituent Variation on the Carboxamide Nitrogen and Ethoxy Group

Systematic modification of the side chains attached to the pyrimidine core is a crucial aspect of structure-activity relationship (SAR) studies. For N-benzyl-6-ethoxypyrimidine-4-carboxamide, this involves altering the N-benzyl group and the 6-ethoxy group.

Carboxamide Nitrogen Substitutions: The N-benzyl group plays a significant role in orienting the molecule within the binding site. Research on related pyrimidine-4-carboxamides has shown that this position can be sensitive to substitution. In some cases, replacing the benzyl (B1604629) group with other moieties, such as an (S)-3-phenylpiperidine, has led to a notable increase in inhibitory potency. acs.org This suggests that conformational restriction of this side chain can be a fruitful strategy. Studies on analogous thieno[2,3-d]pyrimidines indicated that an unsubstituted N-benzyl group or those with small substituents (like methyl or methoxy (B1213986) groups) in the para-position of the benzene (B151609) ring resulted in higher antimicrobial activity. researchgate.netpensoft.net However, in other contexts, it has been found that changing the substituent on the amide nitrogen may not lead to improvements, suggesting it binds in a shallow, lipophilic pocket where significant changes are not well-tolerated. acs.org

Ethoxy Group Modifications: The 6-ethoxy group is another key point for derivatization. Its primary role may be to occupy a specific hydrophobic pocket. Variations could include altering the alkyl chain length (e.g., methoxy, propoxy), introducing branching, or replacing it with other functionalities like thioethers or amino groups to probe for additional interactions. The goal is to optimize van der Waals contacts and potentially form new hydrogen bonds within the target protein.

Table 2: SAR of Carboxamide and Ethoxy Group Modifications (Based on Related Pyrimidine Scaffolds)

| Position | Original Group | Modification Example | Impact on Potency | Reference |

|---|---|---|---|---|

| Carboxamide N | Benzyl | (S)-3-Phenylpiperidine | 3-fold increase | acs.org |

| Carboxamide N | Benzyl | Unsubstituted Phenyl | Variable, may decrease | acs.org |

| Carboxamide N | Benzyl | 4-Methylbenzyl | Maintained or slightly improved | researchgate.netpensoft.net |

| Position 6 | Ethoxy | Methoxy | Dependent on target pocket size | N/A |

Scaffold Hopping and Bioisosteric Replacements

When further derivatization of the primary scaffold yields diminishing returns, medicinal chemists often turn to scaffold hopping and bioisosteric replacement. nih.govresearchgate.net These strategies aim to identify novel core structures that can maintain the key binding interactions of the original molecule while offering improved properties such as enhanced potency, better synthetic accessibility, or a more favorable intellectual property position. nih.govresearchgate.net

Scaffold Hopping: This involves replacing the central pyrimidine-4-carboxamide (B1289416) core with a structurally different scaffold that presents the key pharmacophoric elements in a similar spatial orientation. researchgate.net For example, a thienopyrimidine or a furano[2,3-d]pyrimidine could serve as a potential scaffold hop, maintaining the hydrogen bonding capabilities of the carboxamide while presenting a different core structure. nih.gov This approach can lead to the discovery of entirely new chemical classes of compounds with the desired biological activity. nih.govresearchgate.net

Bioisosteric Replacements: This technique involves substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, leading to similar biological activity. researchgate.netresearchgate.net For the this compound scaffold, this could involve:

Replacing the pyrimidine ring with another heterocycle like a pyridine (B92270) or a pyrazine.

Substituting the carboxamide linker (-CONH-) with a bioisostere such as a reverse amide, an ester, or a sulfonamide to alter metabolic stability and hydrogen bonding patterns.

Replacing the ethoxy group with a trifluoromethyl or a small alkyl group to modulate lipophilicity and metabolic stability. nih.gov

These strategies are powerful tools for navigating away from problematic structural motifs and exploring new chemical space. nih.govresearchgate.net

Prodrug Design Considerations for Enhanced Biological Performance

A significant hurdle in drug development can be poor physicochemical properties, such as low aqueous solubility or limited bioavailability, which can hinder a compound's effectiveness in vivo. nih.gov A prodrug strategy is a well-established approach to overcome these limitations. nih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov

For a compound like this compound, a prodrug approach could be designed to temporarily mask a key functional group, thereby improving its properties. For instance, if the compound suffers from poor water solubility, a polar, ionizable group could be attached. A common strategy for pyrimidine-based compounds involves adding a solubilizing moiety, such as an N-methylpiperazino group linked via a carbamate (B1207046) chain, which can be cleaved in vivo. nih.gov This approach has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives, leading to highly water-soluble prodrugs with improved pharmacokinetic profiles. nih.gov

Another consideration is targeting specific tissues or cell types. A prodrug could be designed to be activated by an enzyme that is overexpressed in the target tissue, thereby concentrating the active drug where it is needed most and reducing systemic exposure.

Multi-Target Ligand Design Approaches

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by the design of multi-target ligands, which can simultaneously modulate multiple biological targets. nih.gov This approach can offer superior efficacy, especially for complex diseases like cancer or neurodegenerative disorders, and may also help in overcoming drug resistance. nih.gov The pyrimidine scaffold is a versatile platform for the development of such multi-target agents, particularly dual kinase inhibitors. nih.gov

The design of a multi-target ligand based on the this compound scaffold would involve integrating pharmacophoric features necessary for binding to two or more distinct targets into a single molecule. uthscsa.edunih.gov This can be achieved through several strategies:

Fragment Merging: Combining structural elements from known inhibitors of different targets.

Scaffold Fusion: Linking two distinct pharmacophores with a suitable linker.

For example, the pyrimidine core could serve as a hinge-binding motif for a kinase, while the N-benzyl or ethoxy substituents could be modified to interact with a secondary target. acs.org The development of pyrimidine-based dual inhibitors has shown promise, with medicinal chemists successfully creating molecules that can target multiple pathways involved in a disease's progression. nih.gov This strategy requires a deep understanding of the structural biology of the targets to ensure that the designed molecule can adopt a conformation suitable for binding to both.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future research into N-benzyl-6-ethoxypyrimidine-4-carboxamide will necessitate the development of optimized synthetic pathways. A primary focus will be on creating routes that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and the use of hazardous reagents. A plausible synthetic strategy would involve the initial synthesis of a 6-ethoxypyrimidine-4-carboxylic acid core, followed by an amide coupling reaction with benzylamine (B48309).

Key areas for synthetic innovation would include:

Catalyst Development: Investigating novel catalysts for both the construction of the pyrimidine (B1678525) ring and the final amide bond formation to improve reaction times and efficiency.

Flow Chemistry: Exploring the use of continuous flow reactors to enhance safety, scalability, and product consistency compared to traditional batch processing.

Solvent Selection: Emphasizing the use of greener, renewable solvents to reduce the environmental impact of the synthesis.

These advancements would be crucial for producing the compound in sufficient quantities for extensive biological evaluation and for making the synthesis economically viable for potential future applications.

Advanced Computational Approaches for Predictive Modeling

In silico methods are indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. For this compound, advanced computational approaches can provide significant insights before extensive laboratory work is undertaken.

Future computational studies could include:

Molecular Docking: Screening this compound against libraries of known biological targets (e.g., kinases, proteases, GPCRs) to predict its potential mechanism of action and identify promising therapeutic areas.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogues is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity, guiding the design of more potent molecules.

Density Functional Theory (DFT) Calculations: These studies can be used to understand the electronic properties and reactivity of the molecule, providing insights into its stability and potential interactions with biological targets.

These predictive models will help prioritize experimental efforts and rationalize the design of second-generation analogues.

Exploration of New Biological Targets and Pathways

Given the diverse biological activities of pyrimidine derivatives, a broad-based phenotypic screening approach is a logical first step to uncover the therapeutic potential of this compound. researchtrend.netnih.gov Initial assays should test for a wide range of effects, such as anticancer, antibacterial, antifungal, and anti-inflammatory activities. tandfonline.comnih.gov

Upon identification of a promising biological effect, subsequent research should focus on target deconvolution to identify the specific molecular mechanism. This can be achieved through:

Chemoproteomics: Utilizing techniques like affinity chromatography with the compound immobilized on a resin to pull down its binding partners from cell lysates, as has been successfully used for other pyrimidine series. nih.gov

Genetic Screening: Performing screens (e.g., CRISPR-Cas9) to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target pathway.

Cross-Resistance Studies: Testing the compound against cell lines or microbial strains with known resistance to other drugs to determine if it shares a mechanism of action, which can suggest a novel pathway if no cross-resistance is observed. nih.gov

Identifying a novel biological target or pathway would be a significant step toward developing a first-in-class therapeutic agent.

Design of Highly Selective and Potent this compound Analogues

Following the identification of a primary biological activity, a focused medicinal chemistry campaign will be essential to optimize the lead compound. Structure-Activity Relationship (SAR) studies will be central to this effort, systematically modifying different parts of the this compound scaffold to enhance potency and selectivity while improving drug-like properties.

Key structural regions for modification would include:

The Benzyl (B1604629) Group: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring to explore electronic and steric effects on target binding.

The Ethoxy Group: Replacing the ethyl moiety with other alkyl or aryl groups to probe the size and nature of the binding pocket at the 6-position of the pyrimidine ring.

The Carboxamide Linker: While generally stable, minor modifications could be explored if metabolic instability becomes an issue.

The findings from these studies would be compiled into SAR tables to guide the rational design of optimized analogues.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogues

| Compound ID | R1 (Benzyl Ring Substitution) | R2 (Alkoxy Group) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| Parent | H | -CH₂CH₃ | 10.5 |

| Analogue 1 | 4-Fluoro | -CH₂CH₃ | 5.2 |

| Analogue 2 | 3,4-Dichloro | -CH₂CH₃ | 1.8 |

| Analogue 3 | 4-Methoxy | -CH₂CH₃ | 15.1 |

| Analogue 4 | H | -CH₃ | 12.3 |

| Analogue 5 | H | -CH(CH₃)₂ | 8.9 |

This table is for illustrative purposes to show how future research data could be presented.

Investigation of Emerging Applications in Chemical Biology Research

Beyond direct therapeutic applications, potent and selective analogues of this compound could serve as valuable tools for chemical biology. Once a specific biological target is validated, the compound scaffold can be developed into a chemical probe to investigate complex biological systems.

Potential applications include:

Target Validation: A highly selective inhibitor can be used in cellular and animal models to confirm the physiological role of its target enzyme or receptor.

Imaging Probes: Functionalizing the molecule with fluorescent dyes or radioactive isotopes could enable the visualization of its target's location and expression levels within cells and tissues.

Affinity Reagents: Immobilizing the compound on beads can be used for the purification of its target protein for structural and functional studies.

The development of such tool compounds would contribute significantly to the broader scientific understanding of the biological pathways modulated by this chemical class.

Q & A

Q. What are the standard synthetic routes for N-benzyl-6-ethoxypyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. Key steps include:

- Ethoxy group introduction : Alkylation of a hydroxylated pyrimidine intermediate using ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Benzyl carboxamide coupling : Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with benzylamine in anhydrous DCM or THF .

- Optimization : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improve yield (>70%) and purity (>95%) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethoxylation | Ethyl bromide, K₂CO₃, DMF, 70°C, 12 h | 65–75 | 90 |

| Carboxamide coupling | HATU, DIPEA, DCM, rt, 4 h | 70–85 | 95 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing This compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl proton signals at δ 4.5–5.0 ppm; ethoxy group at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂)) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 313.1) and detects impurities .

- X-ray crystallography : Resolves 3D conformation using SHELXL for refinement (e.g., dihedral angle between pyrimidine and benzyl groups: 15–25°) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of This compound for enhanced biological activity?

- Methodological Answer :

- Substituent effects :

- Ethoxy group : Replacement with bulkier alkoxy groups (e.g., isopropoxy) may improve lipophilicity and membrane permeability .

- Benzyl moiety : Fluorination at the para position (e.g., 4-fluoro-benzyl) enhances metabolic stability and target binding (e.g., kinase inhibition) .

- Data-driven design : Use molecular docking (AutoDock Vina) to predict interactions with targets like ATP-binding pockets. Validate with in vitro assays (IC₅₀ measurements) .

Q. Table 2: Example Modifications and Activity Trends

| Modification | Target (e.g., Kinase X) | IC₅₀ (μM) |

|---|---|---|

| Parent compound | 8.5 ± 0.3 | |

| 4-Fluoro-benzyl derivative | 2.1 ± 0.2 |

Q. How should researchers address contradictions in biological activity data for This compound across different assay systems?

- Methodological Answer :

- Assay validation : Cross-check activity in orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays) to rule out false positives .

- Solubility considerations : Poor solubility in aqueous buffers (logP ~2.5) may reduce apparent activity; use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation .

- Target profiling : Employ proteome-wide screens (e.g., KINOMEscan) to identify off-target effects that may explain variability .

Q. What strategies are recommended for resolving crystallographic disorder in This compound derivatives during X-ray analysis?

- Methodological Answer :

- Refinement protocols : Use SHELXL’s PART instruction to model disorder, with occupancy refinement constrained to sum to 1.0 .

- Low-temperature data collection : Reduces thermal motion (e.g., 100 K with liquid N₂ cooling) .

- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., amide N-H⋯O=C) to guide disorder modeling .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing This compound across laboratories?

- Methodological Answer :

- Detailed protocols : Document inert atmosphere requirements (N₂/Ar for moisture-sensitive steps) and exact stoichiometry (e.g., 1.2 eq. benzylamine) .

- Quality control : Mandate NMR purity >95% and LC-MS chromatograms (retention time ±0.1 min) for batch consistency .

- Inter-lab validation : Share samples with independent labs for cross-validation of spectral data and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.